molecular formula C20H21N5O2S B2991096 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1797570-94-5

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2991096
CAS No.: 1797570-94-5
M. Wt: 395.48
InChI Key: CHGXXKOJCZMGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N’-pyridin-3-yloxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a variety of biological activities by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the function of DNA gyrase, an enzyme that is essential for DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets DNA gyrase, it would affect the DNA replication pathway, leading to the inhibition of bacterial growth .

Pharmacokinetics

Benzothiazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits DNA gyrase, it could potentially lead to the inhibition of bacterial growth .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-18(19(27)23-15-4-3-9-21-13-15)22-12-14-7-10-25(11-8-14)20-24-16-5-1-2-6-17(16)28-20/h1-6,9,13-14H,7-8,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGXXKOJCZMGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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